![molecular formula C19H25N3O2 B2456602 N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide CAS No. 1241623-97-1](/img/structure/B2456602.png)
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential as a pharmacological tool in scientific research. CCPA belongs to the class of adenosine A1 receptor agonists and has been shown to have a high affinity for these receptors. In
作用機序
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide exerts its pharmacological effects by binding to and activating adenosine A1 receptors. Activation of these receptors leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in neurotransmitter release and neuronal excitability. This compound has also been shown to have anti-inflammatory effects, which may be mediated by inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of sleep-wake cycles, pain perception, and cardiovascular function. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and epilepsy. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide has several advantages as a pharmacological tool in scientific research. It has a high affinity for adenosine A1 receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. This compound is also highly selective for adenosine A1 receptors, minimizing off-target effects. However, this compound has several limitations. It has a short half-life in vivo, making it difficult to use in long-term studies. Additionally, this compound is not orally bioavailable, requiring administration through intravenous or intraperitoneal injection.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide. One area of interest is the development of more potent and selective adenosine A1 receptor agonists. Additionally, the use of this compound in combination with other pharmacological agents may enhance its therapeutic potential. Finally, further investigation into the anti-inflammatory effects of this compound may lead to the development of novel treatments for inflammatory diseases.
合成法
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide can be synthesized through a multistep process involving the reaction of 2-(cyclopentyloxy)aniline with 1-bromo-1-cyanocyclopentane, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography and recrystallization to obtain a white solid with a high degree of purity.
科学的研究の応用
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide has been widely used as a pharmacological tool in scientific research due to its high affinity for adenosine A1 receptors. Adenosine A1 receptors are found in the central nervous system and are involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. This compound has been shown to modulate these processes and has been used in studies investigating the role of adenosine A1 receptors in various disease states, including Parkinson's disease, epilepsy, and ischemia-reperfusion injury.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-cyclopentyloxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-14-19(11-5-6-12-19)22-18(23)13-21-16-9-3-4-10-17(16)24-15-7-1-2-8-15/h3-4,9-10,15,21H,1-2,5-8,11-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBVMGRCMNYBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2NCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

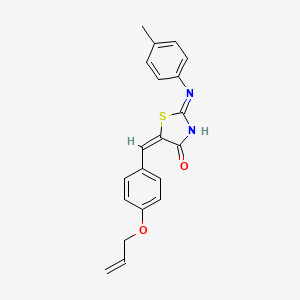
![N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2456523.png)
![Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate](/img/structure/B2456524.png)
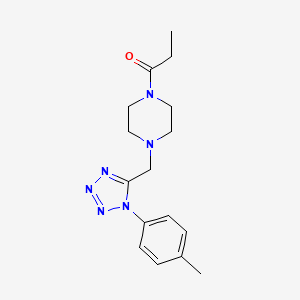
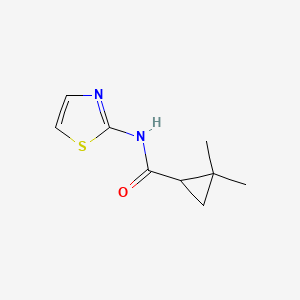
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2456527.png)
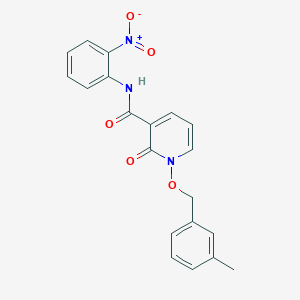
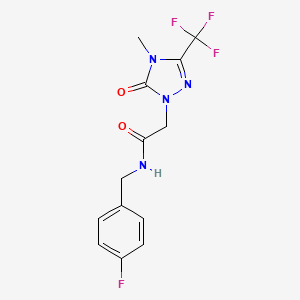
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2456530.png)
![4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-2-oxido-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2456532.png)
![N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2456533.png)


![4-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B2456542.png)